4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate
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Overview
Description
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, and a dichlorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form 3-(3-chlorophenyl)acryloylphenyl. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzoate
- 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-thiophenecarboxylate
- 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide
Uniqueness
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and dermatological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C16H12Cl3O4S
- Molecular Weight : Approximately 397.69 g/mol
The biological activity of this compound has been primarily associated with its ability to inhibit melanogenesis. Melanogenesis is the process by which melanin is produced in the skin, and its regulation is crucial for addressing hyperpigmentation disorders.
- Tyrosinase Inhibition : The compound exhibits significant inhibitory effects on tyrosinase, an enzyme critical in the melanin biosynthesis pathway. In vitro studies have demonstrated that the compound can reduce tyrosinase activity, which is pivotal for melanin production.
-
Gene Expression Modulation : Research indicates that this compound downregulates the expression of genes involved in melanogenesis, including:
- Tyrosinase (Tyr)
- Microphthalmia-associated transcription factor (Mitf)
- Tyrosinase-related proteins (Tyrp-1 and Tyrp-2)
These findings suggest that the compound acts at multiple levels to inhibit melanin synthesis.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Assay Type | Results | Concentration |
---|---|---|
Tyrosinase Activity | IC50 = 36.98 ± 1.07 µM | Monophenolase activity |
IC50 = 146.71 ± 16.82 µM | Diphenolase activity | |
Melanin Production | Significant inhibition observed | 6.25 µM |
Cytotoxicity (HaCaT cells) | No cytotoxicity detected | Up to 100 µM |
Skin Irritation Potential | No irritation noted | Tested in PEG400 solution |
Case Studies
Several case studies have highlighted the compound's potential as a depigmenting agent:
- In Vitro Studies on Melanocytes : In studies using B16F10 mouse melanoma cell lines, treatment with the compound resulted in a marked decrease in melanin production compared to untreated controls.
- Reconstructed Human Epidermis : The efficacy of the compound was also tested on pigmented reconstructed human epidermis models, where it showed promising results in reducing melanin content without adverse effects on cell viability.
Safety Profile
The safety profile of this compound has been assessed through various toxicity tests:
- Cytotoxicity Tests : No significant cytotoxic effects were observed on human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa).
- Genotoxicity : The compound did not exhibit mutagenicity in Ames tests or genotoxicity in micronucleus tests.
- Phototoxicity and Skin Irritation : The compound showed no phototoxic effects or skin irritation potential.
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3O4S/c22-16-3-1-2-14(12-16)4-11-20(25)15-5-8-18(9-6-15)28-29(26,27)21-13-17(23)7-10-19(21)24/h1-13H/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWVXAQYPNXSB-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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